molecular formula C18H17N3O2S B2801258 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706399-14-5

2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2801258
CAS No.: 1706399-14-5
M. Wt: 339.41
InChI Key: NXKLVGMEULGROK-UHFFFAOYSA-N
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Description

2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Properties

IUPAC Name

(4-quinoxalin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(13-7-10-24-12-13)21-8-5-14(6-9-21)23-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,7,10-12,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLVGMEULGROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What is the standard synthetic route for 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-chloroquinoxaline and a piperidine intermediate (e.g., 1-(thiophene-3-carbonyl)piperidin-4-ol), using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Structural confirmation requires 1^1H/13^13C NMR, IR (to verify carbonyl groups), and high-resolution mass spectrometry (HRMS) .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Purity is assessed using HPLC with a C18 column (acetonitrile/water mobile phase). Structural confirmation combines:

  • NMR : Peaks at δ 8.1–8.3 ppm (quinoxaline aromatic protons) and δ 3.0–4.0 ppm (piperidine protons) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) groups .
  • Mass Spectrometry : Molecular ion peak matching the theoretical m/z (e.g., [M+H]+^+ calculated for C18_{18}H16_{16}N3_3O2_2S: 350.09) .

Basic: What preliminary biological activities are reported for quinoxaline derivatives like this compound?

Methodological Answer:
Quinoxalines with thiophene and piperidine moieties often exhibit:

  • Anticancer activity : Tested via MTT assays (e.g., IC50_{50} values against HeLa or MCF-7 cell lines) .
  • Antimicrobial properties : Evaluated using broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Screened via fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
  • Catalysts : Adding catalytic KI (5 mol%) accelerates substitution reactions .
  • Temperature Control : Maintaining 90–100°C prevents byproduct formation (e.g., dimerization) .
  • Purification : Gradient elution in chromatography minimizes co-elution of structurally similar impurities .

Advanced: How do structural modifications (e.g., thiophene vs. sulfonyl substituents) alter bioactivity?

Methodological Answer:
Comparative SAR studies show:

  • Thiophene vs. Sulfonyl Groups : Thiophene enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors), while sulfonyl groups improve solubility and membrane permeability .
  • Piperidine Substituents : Bulky groups (e.g., 3-fluorophenyl) increase steric hindrance, reducing off-target binding .
  • Quinoxaline Core : Nitro or methoxy substituents at the 6-position boost anticancer activity by 2–3 fold .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols : Replicate assays in triplicate using the same cell line passage number .
  • Structural Analogs : Compare activity of this compound with analogs (e.g., pyridazine or morpholine derivatives) to identify scaffold-specific trends .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or DNA topoisomerase II .

Advanced: What advanced analytical techniques resolve spectral overlaps in characterization?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Distinguishes overlapping quinoxaline and piperidine signals .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., oxy vs. carbonyl positioning) .
  • Tandem MS (MS/MS) : Fragmentation patterns confirm the thiophene-piperidine linkage .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : SwissADME estimates LogP (lipophilicity) and BBB permeability .
  • Metabolite Identification : CYP450 metabolism simulated with Schrödinger’s BioLuminate .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity .

Advanced: How are reaction intermediates characterized in multi-step syntheses?

Methodological Answer:

  • In-situ Monitoring : ReactIR tracks carbonyl formation (e.g., thiophene-3-carbonyl chloride intermediate) .
  • Isolation of Intermediates : Flash chromatography isolates 1-(thiophene-3-carbonyl)piperidin-4-ol for NMR validation .
  • Kinetic Studies : 1^1H NMR time-course analysis determines rate-limiting steps .

Advanced: What strategies improve selectivity in quinoxaline functionalization?

Methodological Answer:

  • Directing Groups : Introducing a nitro group at the quinoxaline 3-position directs electrophilic substitution to the 6-position .
  • Catalytic Systems : Pd(OAc)2_2/Xantphos enables Suzuki coupling of boronic acids to the 2-position .
  • Microwave Assistance : Reduces side reactions (e.g., 30-minute reactions at 150°C vs. 12-hour conventional heating) .

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